Cefathiamidine
CAS No.: 33075-00-2
VCID: VC0193784
Molecular Formula: C19H28N4O6S2
Molecular Weight: 472.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Cefathiamidine is a first-generation cephalosporin antibiotic . It is used to treat bacterial infections, particularly in pediatric patients . It was discovered in 1974 and has been commonly prescribed in Chinese pediatric hospitals . Cefathiamidine exhibits a broad spectrum of bactericidal activity against gram-positive bacteria . It is effective against Streptococcus pneumoniae, Streptococcus pyogenes, H. influenza, Moraxella catarrhalis, Enterococcus, and MSSA and MSSE for susceptible isolates . Chemically, Cefathiamidine has the molecular formula C19H28N4O6S2 and a molecular weight of 472.6 g/mol . It is also known as (6R,7R)-3-(Acetoxymethyl)-7-[2-[(N,N'-diisopropylcarbamimidoyl)thio]acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid . Other synonyms include 33075-00-2, UNII-8M7CAS5T8L, and XIANLISU . Cefathiamidine is available as a solid, with a color ranging from white to off-white . Cefathiamidine is related to other cephalosporins, which are broad-spectrum antibiotics used to treat a variety of bacterial infections . These antibiotics contain a beta-lactam ring and inhibit bacterial cell wall synthesis . Cefathiamidine is similar to cefacetrile, a semi-synthetic cephalosporin antibiotic . |
---|---|
CAS No. | 33075-00-2 |
Product Name | Cefathiamidine |
Molecular Formula | C19H28N4O6S2 |
Molecular Weight | 472.6 g/mol |
IUPAC Name | 3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28) |
Standard InChIKey | JYXACOFERDBGGQ-UHFFFAOYSA-N |
SMILES | CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O |
Canonical SMILES | CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O |
Appearance | Off-White Solid |
Purity | > 95% |
Synonyms | (6R-trans)-3-[(Acetyloxy)methyl]-7-[[[[[(1-methylethyl)amino][(1-methylethyl)imino]methyl]thio]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7-[2-[(N,N'-diisopropylamidino)thio]acetamido]-3-(hydroxymethyl)-8-oxo-5-thia-1-azab |
PubChem Compound | 169489 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume